
4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to reduce pain and fever in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potential as a therapeutic agent for various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as cancer and cardiovascular diseases. Additionally, further research is needed to understand its mechanism of action in more detail and to optimize its synthesis method to reduce costs and increase availability.
Conclusion:
In conclusion, 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has significant potential as a therapeutic agent for various inflammatory diseases. Its mechanism of action involves the inhibition of COX-2 enzyme activity, which reduces the production of prostaglandins and inflammation. While it has several advantages, such as its anti-inflammatory, analgesic, and antipyretic properties, it also has limitations, such as its high cost and limited availability. However, further research on this compound could lead to new therapeutic options for various diseases.
Synthesemethoden
The synthesis of 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be achieved through a multi-step process. The first step involves the preparation of 4-iodopyrazole, which is then reacted with 3,3,3-trifluoropropyl bromide to obtain 4-iodo-1-(3,3,3-trifluoropropyl)pyrazole. The final step involves the reaction of this intermediate with isobutyl chloroformate to yield 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Eigenschaften
IUPAC Name |
4-iodo-5-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3IN2O/c1-8(2)6-18-7-10-9(15)5-16-17(10)4-3-11(12,13)14/h5,8H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMZSHPOQVCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1CCC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide](/img/structure/B2886364.png)
![7-(3,4-difluorophenyl)-3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886366.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886369.png)
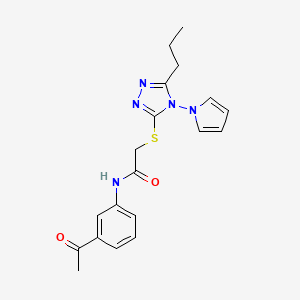
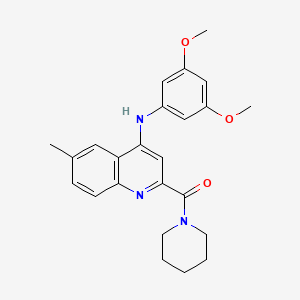
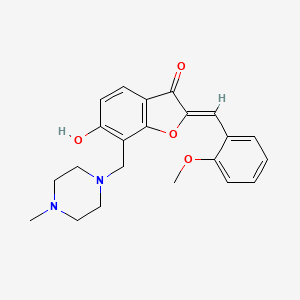
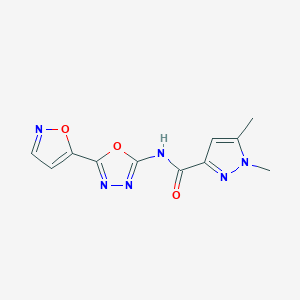

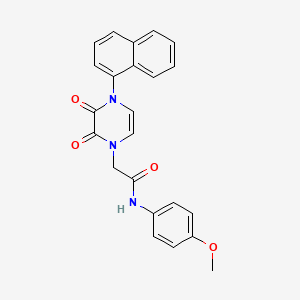
![tert-butyl (2R)-2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}azetidine-1-carboxylate](/img/structure/B2886379.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2886383.png)
![4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886384.png)
